

Spectroscopic Profile of 2-Chloroacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-chloroacetic acid

CAS No.: 1681-52-3

Cat. No.: B156425

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-chloroacetic acid** (CAS No. 79-11-8), a crucial building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for compound identification, purity assessment, and reaction monitoring.

Data Presentation

The quantitative spectroscopic data for **2-chloroacetic acid** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for **2-Chloroacetic Acid**

Chemical Shift (δ) ppm	Multiplicity	Solvent
~11.26	Singlet (broad)	CDCl ₃
~4.15	Singlet	CDCl ₃
4.042	Not specified	D ₂ O

Table 2: ¹³C NMR Data for **2-Chloroacetic Acid**

Chemical Shift (δ) ppm	Carbon Atom	Solvent
~177.7	C=O	D ₂ O
~46.5	CH ₂ Cl	D ₂ O

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **2-Chloroacetic Acid**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3300-2500	O-H stretch (carboxylic acid dimer)	Strong, very broad
~1710	C=O stretch (carboxylic acid dimer)	Strong
1440-1395	O-H bend	Medium
1320-1210	C-O stretch	Medium
950-910	O-H bend (out-of-plane)	Broad
~700	C-Cl stretch	Strong

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for **2-Chloroacetic Acid**

m/z	Relative Intensity (%)	Putative Fragment
96	~2%	[M+2] ⁺ (containing ³⁷ Cl)
94	~6%	[M] ⁺ (containing ³⁵ Cl)
52	~31%	[CH ₂ ³⁷ Cl] ⁺
50	100%	[CH ₂ ³⁵ Cl] ⁺
49	~35%	[CH ³⁵ Cl] ⁺
45	~29%	[COOH] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in this section. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **2-chloroacetic acid**.

Materials:

- **2-Chloroacetic acid**
- Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- NMR Spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher.

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-chloroacetic acid** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl_3 or D_2O).
 - Gently agitate the vial to ensure complete dissolution of the solid.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
 - Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard.

- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Employ a 30-45 degree pulse angle.
 - Set the relaxation delay to 2-5 seconds to ensure adequate relaxation of the quaternary carbonyl carbon.
 - Acquire a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ^{13}C .
 - Process the FID with a Fourier transform and apply an appropriate window function.
 - Phase the spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **2-chloroacetic acid**.

Materials:

- **2-Chloroacetic acid**
- Potassium bromide (KBr), IR-grade
- Mortar and pestle (agate or mullite)
- Pellet press

Instrumentation:

- FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu)

Procedure:

- Sample Preparation (KBr Pellet Method):

- Thoroughly dry the KBr powder in an oven to remove any moisture.
- In an agate mortar, grind a small amount (1-2 mg) of **2-chloroacetic acid** into a fine powder.
- Add approximately 100-200 mg of dry KBr to the mortar.
- Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.
- Transfer the powdered mixture to the die of a pellet press.
- Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
 - The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of **2-chloroacetic acid** and its fragments.

Materials:

- **2-Chloroacetic acid**
- Volatile organic solvent (e.g., methanol or dichloromethane)

Instrumentation:

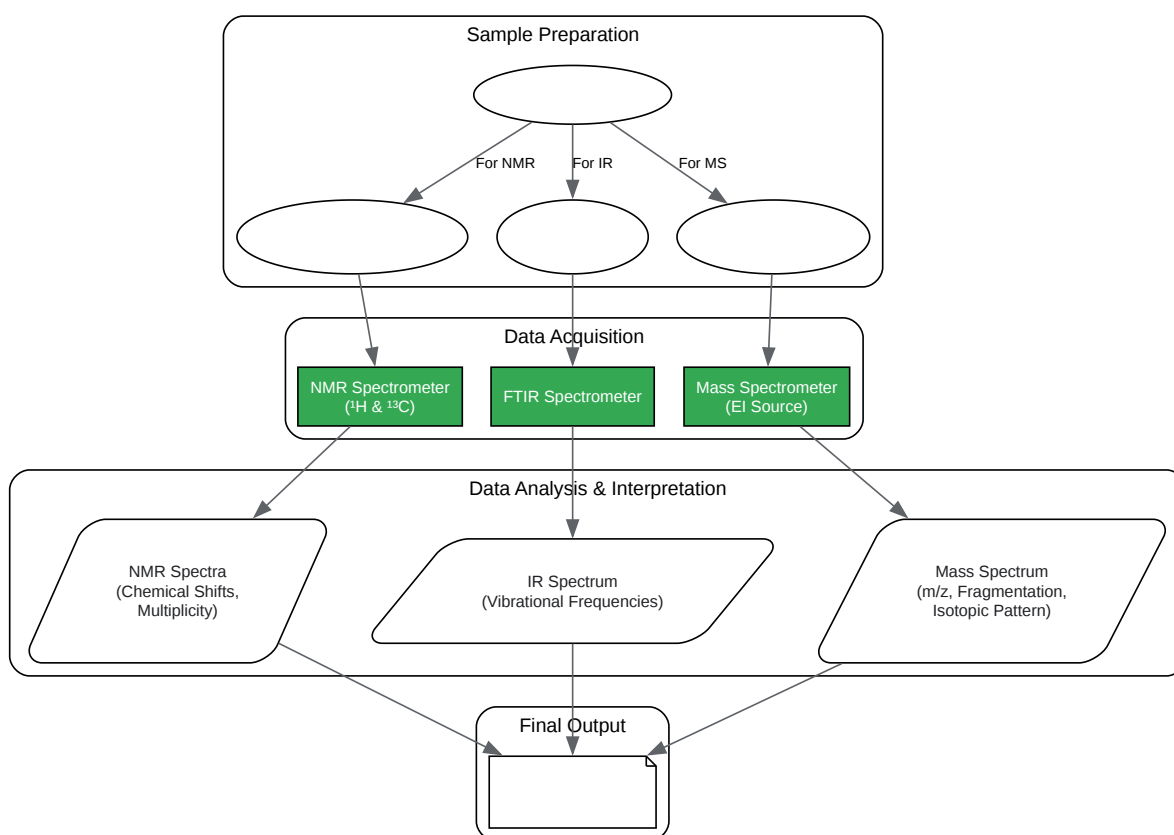
- Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or a direct insertion probe).

Procedure:

- Sample Preparation:
 - Dissolve a small amount of **2-chloroacetic acid** in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
 - If using a direct insertion probe, a small amount of the solid can be placed directly into a capillary tube.
- Instrument Setup:
 - Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).
 - Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine - PFTBA).
- Data Acquisition:
 - Introduce the sample into the ion source. For a GC-MS, the sample is injected onto the GC column and separated before entering the MS. For a direct insertion probe, the probe is heated to volatilize the sample directly into the ion source.
 - Scan the mass analyzer over a suitable m/z range (e.g., 30-150 amu).
 - The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chloroacetic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2-Chloroacetic Acid**.

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